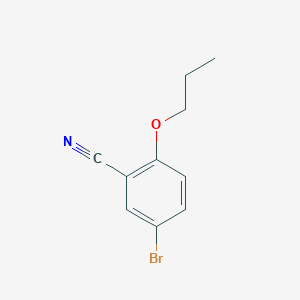

5-Bromo-2-propoxybenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Organic Chemistry Research

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, represent a cornerstone class of compounds in organic chemistry. ontosight.aiontosight.ai The cyano group is a versatile functional group, capable of undergoing a wide range of chemical transformations. acs.org This versatility makes benzonitriles crucial precursors and intermediates in the synthesis of more complex molecules. atamankimya.com

Key applications and roles of benzonitrile derivatives include:

Synthetic Precursors: They serve as starting materials for a variety of other functional groups. For instance, the nitrile group can be hydrolyzed to form benzamides or carboxylic acids, and reduced to produce primary amines. acs.orgatamankimya.com

Pharmaceutical and Agrochemical Synthesis: The benzonitrile moiety is present in numerous biologically active compounds. Consequently, these derivatives are extensively used in the development of pharmaceuticals, herbicides, and pesticides. ontosight.aiatamankimya.com

Materials Science: The unique electronic properties conferred by the cyano group make some benzonitrile derivatives suitable for applications in materials science, such as the creation of dyes and pigments. ontosight.ai

Coordination Chemistry: Benzonitriles can act as ligands, forming coordination complexes with transition metals. These complexes, such as PdCl₂(PhCN)₂, are often used as soluble and reactive intermediates in catalytic processes. atamankimya.com

The inherent reactivity and stability of the benzonitrile core make it a reliable and frequently utilized scaffold in both academic research and industrial applications. atamankimya.com

Role of Halogenated Benzonitrile Scaffolds in Synthetic Intermediacy

The introduction of a halogen atom, such as bromine, onto a benzonitrile scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated aromatic compounds are pivotal in modern organic synthesis, primarily due to their ability to participate in a wide variety of cross-coupling reactions.

The presence of a bromine atom on the benzonitrile ring, as in 5-Bromo-2-propoxybenzonitrile, provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in reactions such as:

Suzuki Coupling

Heck Coupling

Sonogashira Coupling

Buchwald-Hartwig Amination

These palladium-catalyzed reactions are fundamental tools for constructing complex molecular architectures from simpler, halogenated precursors. researchgate.net The halogen atom serves as a site for oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle. This strategic placement of a halogen allows chemists to selectively build out molecular complexity at a specific position on the aromatic ring. Therefore, halogenated benzonitriles are not typically the final target molecule but rather key building blocks for assembling more elaborate structures, particularly in medicinal chemistry and materials science. thieme-connect.comresearchgate.net

Structural Features and Positional Isomerism of Brominated Propoxybenzonitriles

Structural isomerism occurs when molecules have the same molecular formula but different structural arrangements of atoms. chemguide.co.uk In the case of brominated propoxybenzonitriles, isomerism can arise from the different possible arrangements of the bromo, propoxy, and cyano groups on the benzene ring (positional isomerism) or from the structure of the propoxy group itself (chain isomerism). libretexts.orgyoutube.comyoutube.com

This compound has the molecular formula C₁₀H₁₀BrNO. The designation "propoxy" refers to a straight-chain propyl group (CH₂CH₂CH₃) attached via an oxygen atom. A structural isomer of the alkoxy group is the "isopropoxy" group [CH(CH₃)₂], which leads to the compound 5-bromo-2-isopropoxybenzonitrile. nih.govuni.lu These two compounds are positional isomers with respect to the alkyl chain of the ether.

Furthermore, the positions of the substituents on the benzene ring can vary. For a disubstituted benzonitrile with bromo and propoxy groups, numerous positional isomers are possible. The specific nomenclature "this compound" defines the precise arrangement: the propoxy group is at position 2 and the bromine atom is at position 5, relative to the cyano group at position 1.

Below is a comparison of this compound and its isomer, 5-bromo-2-isopropoxybenzonitrile.

| Feature | This compound | 5-bromo-2-isopropoxybenzonitrile |

| Molecular Formula | C₁₀H₁₀BrNO | C₁₀H₁₀BrNO |

| IUPAC Name | This compound | 5-bromo-2-propan-2-yloxybenzonitrile |

| Alkoxy Group | n-propoxy | Isopropoxy |

| CAS Number | 279262-21-4 chemicalbook.com | 515832-52-7 nih.gov |

| Molecular Weight | 240.10 g/mol | 240.10 g/mol nih.gov |

| InChIKey | JSDHBNHQZRXINT-UHFFFAOYSA-N uni.lu | YRPPYKWHWKFYGJ-UHFFFAOYSA-N uni.lu |

This table is interactive. Click on the headers to sort.

Current Research Landscape and Identified Knowledge Gaps for the Compound

A review of the current scientific literature indicates that this compound is primarily utilized as a commercial building block or synthetic intermediate rather than an end-product of research. Its value lies in the combination of functional groups it possesses: the nitrile, the aryl bromide, and the propoxy ether.

The aryl bromide functionality allows for cross-coupling reactions, the nitrile group can be transformed into other functional groups, and the propoxy group modifies the electronic properties and sterics of the ring. A notable example of its application is in the synthesis of potent and selective BCAT1/2 inhibitors, where the compound serves as a key starting material for constructing a more complex pharmacologically active molecule. acs.org

Despite its availability and utility as an intermediate, there is a significant knowledge gap in the form of dedicated research into the specific properties and reactivity of this compound itself. There are few, if any, published studies focusing exclusively on this compound. The majority of information comes from chemical supplier databases and patent literature, which list its basic physical properties but lack in-depth experimental studies. nih.govchemicalbook.comuni.lu This suggests that while the compound is a useful tool for synthetic chemists, it has not been a subject of fundamental research itself.

Properties of this compound

| Property | Value |

| CAS Number | 279262-21-4 chemicalbook.com |

| Molecular Formula | C₁₀H₁₀BrNO uni.lu |

| Molecular Weight | 240.10 g/mol |

| Monoisotopic Mass | 238.99458 Da uni.lu |

| Predicted XlogP | 3.2 uni.lu |

This table provides a summary of key identifiers and computed properties for the compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDHBNHQZRXINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599107 | |

| Record name | 5-Bromo-2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-21-4 | |

| Record name | 5-Bromo-2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 5 Bromo 2 Propoxybenzonitrile

Precursor-Based Synthesis Approaches

A primary strategy for synthesizing 5-Bromo-2-propoxybenzonitrile involves the modification of carefully selected precursors. This can be accomplished through alkylation reactions to introduce the propoxy group or by introducing the nitrile group via cyanation of a halogenated aromatic precursor.

Alkylation Reactions: Propyloxylation of 5-Bromo-2-hydroxybenzonitrile

One direct method for the synthesis of this compound is the alkylation of 5-Bromo-2-hydroxybenzonitrile. This reaction, a Williamson ether synthesis, involves the deprotonation of the hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to attack a propyl halide, such as 1-bromopropane or 1-iodopropane. A base, such as potassium carbonate or sodium hydride, is typically used to facilitate the deprotonation. The reaction is generally carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the nucleophilic substitution.

This method is advantageous due to the commercial availability of 5-Bromo-2-hydroxybenzonitrile. nbinno.comnih.govsigmaaldrich.combldpharm.com The reaction conditions can be optimized to achieve high yields of the desired product.

Nitrile Group Introduction: Cyanation of Halogenated Aromatic Precursors

An alternative approach involves the introduction of the nitrile group onto a pre-existing bromo-propoxy-benzene scaffold. This is typically achieved through transition metal-catalyzed cyanation reactions, which have largely replaced older, harsher methods like the Rosenmund-von Braun reaction.

Palladium-catalyzed cyanation has become a widely used method for the synthesis of aryl nitriles due to its mild reaction conditions and broad functional group tolerance. rsc.orgnih.gov This reaction typically involves the coupling of an aryl bromide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, the starting material would be 1,4-dibromo-2-propoxybenzene. A variety of palladium catalysts, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), can be employed. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. Common cyanide sources include zinc cyanide and potassium ferrocyanide, the latter being a less toxic alternative. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a solvent such as dioxane or toluene at elevated temperatures. nih.gov

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 / dppf | Zn(CN)2 | DMA | 80-120 | Good to Excellent |

| Pd2(dba)3 / XPhos | K4[Fe(CN)6] | t-BuOH | 100 | High |

| Pd(OAc)2 (ligand-free) | K4[Fe(CN)6] | DMAC | 120 | 83-96 organic-chemistry.org |

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides.

Copper-mediated cyanation reactions offer a more economical alternative to palladium-catalyzed methods. researchgate.net The traditional Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, has been significantly improved upon by the development of catalytic systems.

Modern copper-catalyzed cyanations can be performed under milder conditions and with a wider range of functional groups. nih.gov For the synthesis of this compound from 1,4-dibromo-2-propoxybenzene, a copper(I) salt, such as copper(I) iodide, is often used as the catalyst. The reaction typically requires a ligand, such as N,N'-dimethylethylenediamine, and a cyanide source like sodium cyanide. nih.gov The use of a domino halogen exchange-cyanation procedure, where an in-situ generated aryl iodide is more reactive, can also be employed to improve efficiency. nih.govorganic-chemistry.org

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Notes |

| CuI / Ligand | NaCN | Toluene | 110 | Milder conditions than traditional methods nih.gov |

| CuCN | - | DMF/Pyridine | 150-200 | Traditional Rosenmund-von Braun conditions |

Table 2: Conditions for Copper-Mediated Cyanation of Aryl Bromides.

Vapor phase ammoxidation is an industrial process primarily used for the synthesis of large-volume nitriles like acrylonitrile. researchgate.net This method involves the reaction of a methyl-substituted aromatic compound with ammonia and oxygen at high temperatures over a solid catalyst. google.com

In the context of this compound synthesis, a potential precursor would be 5-bromo-2-propoxy-toluene. This precursor would be passed over a catalyst bed, typically containing oxides of metals like vanadium and molybdenum, in the presence of ammonia and air. The methyl group is oxidized and subsequently reacts with ammonia to form the nitrile group. While highly efficient for large-scale production, this method requires specialized equipment and may not be suitable for laboratory-scale synthesis.

Halogenation Strategies for Benzonitrile (B105546) Derivatives

A final synthetic strategy involves the direct halogenation of a benzonitrile derivative. This approach is contingent on the ability to selectively introduce a bromine atom at the desired position on the aromatic ring.

For the synthesis of this compound, the starting material would be 2-propoxybenzonitrile. The bromination of this substrate would need to be carefully controlled to achieve the desired regioselectivity. The propoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already substituted with the nitrile group, bromination would be expected to occur at the ortho position (position 3) and the other ortho position (position 5).

Achieving selective bromination at the 5-position in the presence of the activating propoxy group can be challenging and may lead to a mixture of products. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (e.g., solvent, temperature, catalyst) would be critical in maximizing the yield of the desired 5-bromo isomer. For instance, the bromination of 2-chlorobenzonitrile to 5-bromo-2-chlorobenzonitrile has been reported. google.comchemicalbook.com

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| 2-Propoxybenzonitrile | N-Bromosuccinimide | CCl4 | Radical Initiator, Heat | Mixture of isomers |

| 2-Fluorobenzonitrile | Dibromohydantoin | H2SO4 | - | 5-Bromo-2-fluorobenzonitrile google.com |

Table 3: Examples of Halogenation of Benzonitrile Derivatives.

Direct Bromination of Propoxybenzonitriles

Direct bromination of an aromatic ring is a classic and widely used method for the introduction of a bromine atom. In the context of synthesizing this compound, this approach would involve the electrophilic aromatic substitution of 2-propoxybenzonitrile. The propoxy group (-OPr) is an ortho-, para-directing activator, while the nitrile group (-CN) is a meta-directing deactivator. Due to the stronger directing effect of the activating propoxy group, the incoming electrophile (bromine) is predominantly directed to the positions ortho and para to it. Since the ortho position to the propoxy group is sterically hindered by the propoxy group itself, the para-position is the most favored site for substitution, leading to the desired 5-bromo product.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common and relatively safe source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, and a catalyst may be employed to enhance the reaction rate and selectivity. For instance, a patented method for the synthesis of 5-bromo-2-fluorobenzonitrile, a structurally similar compound, utilizes dibromohydantoin in sulfuric acid, achieving a high yield. rsc.org This suggests that similar conditions could be adapted for the bromination of 2-propoxybenzonitrile.

| Parameter | Condition | Rationale | Yield (%) |

| Starting Material | 2-Propoxybenzonitrile | Precursor with the required propoxy and nitrile functionalities. | - |

| Brominating Agent | N-Bromosuccinimide (NBS) or Dibromohydantoin | Provides a source of electrophilic bromine. NBS is often preferred for its ease of handling. | 80-90 (estimated) |

| Solvent | Sulfuric Acid or Acetonitrile | Sulfuric acid can act as both a solvent and a catalyst. Acetonitrile is a common solvent for NBS brominations. | - |

| Temperature | 10-25°C | Mild temperatures are generally sufficient for the bromination of activated aromatic rings. | - |

| Reaction Time | 2-6 hours | The reaction is typically monitored by techniques like TLC or GC to determine completion. | - |

This is an interactive data table based on analogous reactions and established chemical principles.

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position. The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source.

For the synthesis of this compound, a potential route could involve the ortho-metalation of a precursor bearing a suitable DMG. While the propoxy group itself is a weak DMG, the nitrile group is not typically used as a primary DMG. Therefore, a more strategic approach would involve starting with a precursor where a stronger DMG is present, which is later converted to the nitrile. Alternatively, the bromine atom could be introduced first via a different method, followed by the introduction of the propoxy and nitrile groups.

However, if we consider a hypothetical DoM approach starting from a precursor like 2-propoxybenzamide, the amide group can act as an effective DMG. The synthesis would proceed in two main steps:

Directed Ortho-Metalation: The 2-propoxybenzamide would be treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The amide group would direct the deprotonation to the C6 position (ortho to the amide and meta to the propoxy group).

Halogenation: The resulting aryllithium species would then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce the bromine atom at the desired position.

Following the successful bromination, the amide group would then need to be converted to a nitrile, for example, through dehydration with a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

| Step | Reagents and Conditions | Purpose |

| 1. Ortho-Metalation | 2-Propoxybenzamide, n-BuLi, THF, -78°C | Regioselective deprotonation at the C6 position directed by the amide group. |

| 2. Bromination | 1,2-Dibromoethane or C₂Br₆ | Introduction of the bromine atom at the lithiated position. |

| 3. Dehydration | POCl₃ or TFAA, pyridine | Conversion of the amide group to a nitrile group. |

This is an interactive data table illustrating a plausible, though multi-step, synthetic sequence.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the design of synthetic routes for chemical compounds, aiming to minimize environmental impact and enhance safety. The twelve principles of green chemistry provide a framework for chemists to develop more sustainable processes.

In the context of this compound synthesis, several green chemistry principles can be applied:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct bromination, for instance, can have a high atom economy if the reaction is efficient.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional halogenated solvents are often toxic and environmentally persistent. Greener alternatives such as water, ethanol, or ionic liquids are being explored for bromination reactions. scholaris.ca Research has shown that ionic liquids can act as recyclable agents in the synthesis of benzonitriles, serving as a co-solvent, catalyst, and phase separator, thus simplifying the separation process. researchgate.netelsevierpure.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods for bromination, for example, using a recyclable solid catalyst, can reduce waste and improve the efficiency of the process. elsevierpure.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

A greener approach to the direct bromination of 2-propoxybenzonitrile could involve using a combination of hydrobromic acid as the bromine source and hydrogen peroxide as a "green" oxidant, with water or ethanol as the solvent. scholaris.ca This method avoids the use of hazardous brominating agents and organic solvents, with water being the only by-product from the oxidant.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a one-pot approach could be designed to combine several transformations.

For example, a one-pot procedure could be envisioned starting from a simpler precursor, such as 2-hydroxybenzonitrile. This process might involve:

Alkylation: The 2-hydroxybenzonitrile could first be alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base to form 2-propoxybenzonitrile.

In-situ Bromination: Without isolating the 2-propoxybenzonitrile, a brominating agent such as NBS could be added directly to the reaction mixture to effect the bromination at the 5-position.

This approach would eliminate the need for intermediate work-up and purification steps, saving time, solvents, and energy. The development of such one-pot procedures often requires careful optimization of reaction conditions to ensure compatibility between the different reagents and reaction steps. Research into one-pot syntheses of other halogenated aromatic compounds has demonstrated the feasibility of such strategies.

| Step | Reagents | Transformation |

| 1 (in-situ) | 2-Hydroxybenzonitrile, K₂CO₃, 1-Bromopropane | Formation of 2-propoxybenzonitrile. |

| 2 (in-situ) | N-Bromosuccinimide (NBS) | Bromination at the 5-position. |

This is an interactive data table outlining a potential one-pot synthetic sequence.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Propoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 5-Bromo-2-propoxybenzonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, would offer a complete picture of the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The propoxy group will present three sets of signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.6 | d | ~2.5 |

| H-4 | ~7.5 | dd | ~8.8, 2.5 |

| H-6 | ~6.9 | d | ~8.8 |

| -OCH₂- | ~4.0 | t | ~6.5 |

| -CH₂- | ~1.8 | sextet | ~7.0 |

Note: Predicted values are based on analogous compounds and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is anticipated to show nine distinct signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the three carbons of the propoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the bromo, propoxy, and nitrile substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CN) | ~117 |

| C-2 (-O-) | ~160 |

| C-3 | ~135 |

| C-4 | ~115 |

| C-5 (-Br) | ~118 |

| C-6 | ~138 |

| Nitrile (-C≡N) | ~116 |

| -OCH₂- | ~71 |

| -CH₂- | ~22 |

Note: Predicted values are based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To confirm the assignments from one-dimensional NMR and to establish the connectivity between protons and carbons, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, correlations would be observed between the aromatic protons H-3 and H-4, and H-4 and H-6. In the propoxy chain, correlations would be seen between the -OCH₂- and the adjacent -CH₂- protons, and between the middle -CH₂- and the terminal -CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Nitrile Group Vibrational Analysis (C≡N Stretch)

The most characteristic vibrational mode for this compound in both IR and Raman spectra is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration typically appears as a sharp, medium-to-strong intensity band in the region of 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic Ring and Alkoxy Group Vibrational Modes

The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the aromatic ring and the propoxy group.

Aromatic Ring:

C-H stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C stretching: A series of bands, typically between 1450 and 1600 cm⁻¹, are characteristic of the aromatic ring's carbon-carbon double bond stretching.

C-H out-of-plane bending: The substitution pattern on the benzene ring gives rise to characteristic bands in the 800-900 cm⁻¹ region.

Alkoxy Group:

C-H stretching: The aliphatic C-H stretching vibrations of the propoxy group will appear in the 2850-3000 cm⁻¹ region.

C-O stretching: A strong band corresponding to the aryl-alkyl ether C-O-C asymmetric stretching is expected around 1250 cm⁻¹, and a symmetric stretch may appear around 1040 cm⁻¹.

CH₂ bending: These vibrations are typically observed around 1450-1470 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Nitrile (C≡N) | Stretching | 2220-2240 |

| Aromatic C=C | Stretching | 1450-1600 |

| CH₂ | Bending | 1450-1470 |

| Aryl-Alkyl C-O-C | Asymmetric Stretching | ~1250 |

| Aryl-Alkyl C-O-C | Symmetric Stretching | ~1040 |

Note: These are general frequency ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₀H₁₀BrNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Predicted HRMS Data for [M+H]⁺ Adduct of this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁BrNO⁺ | 240.0075 |

Note: This is a theoretical value. Experimental verification is required.

The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak would appear as two peaks of almost equal intensity, separated by two mass units (M and M+2).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of this compound by analyzing its fragmentation pathways. While no specific MS/MS studies have been published for this compound, expected fragmentation patterns can be inferred based on the principles of mass spectrometry and the fragmentation of similar molecules, such as other bromo-alkoxybenzonitriles.

Common fragmentation pathways for this class of compounds include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the propoxy group.

Loss of the alkyl chain: Elimination of the propyl group as a radical or an alkene.

Cleavage of the ether bond: Fission of the bond between the aromatic ring and the oxygen atom.

Loss of bromine: Expulsion of a bromine radical.

Loss of the cyano group: Elimination of the CN radical.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |

| 198 | [M - C₃H₆]⁺ | Propene |

| 170 | [M - C₃H₆ - CO]⁺ | Propene, Carbon monoxide |

| 119 | [C₇H₄N]⁺ | Bromine, Propoxy group |

| 92 | [C₆H₄]⁺ | Bromine, Propoxy group, HCN |

Note: These are predicted fragmentation pathways and require experimental validation.

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed literature. However, to provide insight into the potential solid-state conformation and packing of this molecule, the crystallographic data of the closely related compound, 5-Bromo-2-hydroxybenzonitrile , can be examined as a structural analog. nih.gov

The crystal structure of 5-Bromo-2-hydroxybenzonitrile reveals key details about how such molecules arrange themselves in the solid state and the nature of their intramolecular geometry. nih.gov

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 5-Bromo-2-hydroxybenzonitrile are linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule. This results in the formation of one-dimensional chains. nih.gov It is plausible that in the absence of the hydrogen-bonding hydroxyl group, the crystal packing of this compound would be governed by weaker intermolecular forces such as dipole-dipole interactions involving the nitrile and ether functionalities, as well as van der Waals forces. The presence of the bromine atom could also lead to halogen bonding interactions.

Bond Lengths, Bond Angles, and Dihedral Angles

The intramolecular geometry of this compound can be expected to share similarities with its hydroxy analog. The benzonitrile (B105546) core is likely to be largely planar. The propoxy group, however, would introduce additional conformational flexibility.

Table 3: Selected Bond Lengths and Angles for the Analog 5-Bromo-2-hydroxybenzonitrile nih.gov

| Bond/Angle | Value (Å or °) |

| C-Br | ~1.9 Å |

| C-C (aromatic) | ~1.37-1.40 Å |

| C-O | ~1.36 Å |

| C≡N | ~1.14 Å |

| C-C≡N | ~178-179° |

| C-C-O | ~120° |

Note: These values are from the crystal structure of 5-Bromo-2-hydroxybenzonitrile and serve as an approximation for this compound.

Chemical Reactivity and Functional Group Interconversions of 5 Bromo 2 Propoxybenzonitrile

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a valuable functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Key transformations of the nitrile group in 5-Bromo-2-propoxybenzonitrile include hydrolysis, reduction, and nucleophilic addition.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The reaction proceeds through a protonated amide intermediate. In basic hydrolysis, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon.

For this compound, controlling the reaction conditions is crucial. Milder conditions can sometimes allow for the isolation of the amide intermediate, 5-Bromo-2-propoxybenzamide. However, vigorous heating under strongly acidic or basic aqueous conditions will typically drive the reaction to completion, yielding 5-Bromo-2-propoxybenzoic acid.

| Reaction | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, Heat | 5-Bromo-2-propoxybenzamide | 5-Bromo-2-propoxybenzoic acid |

| Base-Catalyzed Hydrolysis | OH-, Heat, then H3O+ workup | 5-Bromo-2-propoxybenzamide | 5-Bromo-2-propoxybenzoic acid |

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to benzylamine derivatives. This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. A variety of reducing agents and methods can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method, often utilizing transition metal catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. Alternatively, chemical reducing agents are highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces nitriles to primary amines in excellent yields. Other hydride reagents such as sodium borohydride in the presence of a catalyst or diborane can also be used. These methods would convert this compound into (5-Bromo-2-propoxyphenyl)methanamine.

| Reagent/Method | Description | Product |

|---|---|---|

| H2 / Raney Ni, Pd, or Pt | Catalytic hydrogenation. | (5-Bromo-2-propoxyphenyl)methanamine |

| 1. LiAlH4 / 2. H2O | Reduction with a strong metal hydride. | (5-Bromo-2-propoxyphenyl)methanamine |

| NaBH4 / CoCl2 | Reduction with a milder hydride in the presence of a catalyst. | (5-Bromo-2-propoxyphenyl)methanamine |

| RuHCl(PPh3)3 / Base | Homogeneous catalytic hydrogenation. | (5-Bromo-2-propoxyphenyl)methanamine |

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after an aqueous workup.

The reaction proceeds by the nucleophilic addition of the organometallic reagent to the nitrile, forming a stable intermediate magnesium or lithium imine salt. This intermediate does not react further with the organometallic reagent. Subsequent hydrolysis of this intermediate with aqueous acid converts it into an imine, which is then rapidly hydrolyzed to the corresponding ketone. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 1-(5-Bromo-2-propoxyphenyl)ethan-1-one after hydrolysis. The use of zinc chloride (ZnCl₂) can catalyze the Grignard addition, allowing the reaction to proceed under milder conditions.

| Nucleophilic Reagent (R-M) | Reaction Steps | Final Product |

|---|---|---|

| Grignard Reagent (e.g., CH3MgBr) | 1. Addition of CH3MgBr 2. H3O+ Hydrolysis | 1-(5-Bromo-2-propoxyphenyl)ethan-1-one |

| Organolithium Reagent (e.g., PhLi) | 1. Addition of PhLi 2. H3O+ Hydrolysis | (5-Bromo-2-propoxyphenyl)(phenyl)methanone |

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is a key functional handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a metal catalyst, typically palladium, to form a new carbon-carbon or carbon-heteroatom bond.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods in modern organic synthesis for constructing C-C bonds. The bromo group of this compound makes it an ideal substrate for such transformations.

Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds using aryl bromides as electrophilic partners. The Suzuki, Heck, Sonogashira, and Negishi reactions are cornerstone methodologies in this area, each offering a unique way to introduce new carbon-based substituents at the C-5 position of the benzonitrile (B105546) ring. These reactions are generally tolerant of the nitrile and propoxy functional groups present in the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for the synthesis of biaryl compounds. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, would yield 5-Aryl-2-propoxybenzonitrile derivatives.

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For instance, reacting this compound with styrene would produce 5-Styryl-2-propoxybenzonitrile. The reaction typically exhibits high stereoselectivity for the trans isomer.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. Coupling this compound with an alkyne like phenylacetylene would result in the formation of 5-(Phenylethynyl)-2-propoxybenzonitrile.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. A key advantage of this reaction is its high functional group tolerance and its ability to form bonds between sp², sp³, and sp hybridized carbon atoms. Reacting this compound with an organozinc reagent, such as ethylzinc chloride, would yield 5-Ethyl-2-propoxybenzonitrile.

| Reaction Name | Coupling Partner | Typical Catalyst System | Example Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid (C6H5B(OH)2) | Pd(PPh3)4, K2CO3 | 5-Phenyl-2-propoxybenzonitrile |

| Mizoroki-Heck Reaction | Styrene (C6H5CH=CH2) | Pd(OAc)2, PPh3, Et3N | 5-((E)-2-Phenylvinyl)-2-propoxybenzonitrile |

| Sonogashira Coupling | Phenylacetylene (C6H5C≡CH) | Pd(PPh3)2Cl2, CuI, Et3N | 5-(2-Phenylethynyl)-2-propoxybenzonitrile |

| Negishi Coupling | Ethylzinc Chloride (CH3CH2ZnCl) | Pd(PPh3)4 | 5-Ethyl-2-propoxybenzonitrile |

Mentioned Compounds

| Compound Name | Chemical Structure or Formula |

|---|---|

| This compound | C10H10BrNO |

| 5-Bromo-2-propoxybenzamide | C10H12BrNO2 |

| 5-Bromo-2-propoxybenzoic acid | C10H11BrO3 |

| (5-Bromo-2-propoxyphenyl)methanamine | C10H14BrNO |

| 1-(5-Bromo-2-propoxyphenyl)ethan-1-one | C11H12BrNO2 |

| (5-Bromo-2-propoxyphenyl)(phenyl)methanone | C16H14BrNO2 |

| 5-Phenyl-2-propoxybenzonitrile | C16H15NO |

| 5-((E)-2-Phenylvinyl)-2-propoxybenzonitrile | C18H17NO |

| 5-(2-Phenylethynyl)-2-propoxybenzonitrile | C18H15NO |

| 5-Ethyl-2-propoxybenzonitrile | C12H15NO |

| Lithium aluminum hydride | LiAlH4 |

| Sodium borohydride | NaBH4 |

| Methylmagnesium bromide | CH3MgBr |

| Phenylboronic acid | C6H5B(OH)2 |

| Styrene | C8H8 |

| Phenylacetylene | C8H6 |

| Ethylzinc chloride | C2H5ZnCl |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Coupling (e.g., C-N, C-O, C-S)

The transformation of the aryl-bromide bond into carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds represents a powerful tool in medicinal and materials chemistry. These reactions are typically catalyzed by transition metals, most commonly palladium and copper.

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with a wide range of amines. wikipedia.orgacsgcipr.org For this compound, this reaction provides a direct route to N-arylated products. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating various amine coupling partners, including primary and secondary amines. acsgcipr.orgbeilstein-journals.orgnih.gov Sterically hindered phosphine ligands have proven particularly effective in facilitating these transformations. wikipedia.org

Ullmann Condensation (C-O and C-S Coupling): The copper-catalyzed Ullmann reaction is a classic method for forming aryl ethers (C-O) and aryl thioethers (C-S). wikipedia.org While traditional Ullmann conditions often require harsh conditions (high temperatures and polar solvents), modern ligand-assisted protocols allow the reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The reaction of this compound with phenols, thiols, or their respective salts in the presence of a copper catalyst can yield the corresponding diaryl ethers or thioethers.

Below is a table summarizing representative carbon-heteroatom coupling reactions.

| Coupling Type | Reaction Name | Typical Reagents | Product Type |

| C-N | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., KOt-Bu), amine (R₂NH) | 5-(Dialkylamino)-2-propoxybenzonitrile |

| C-O | Ullmann Ether Synthesis | Cu catalyst (e.g., CuI), base (e.g., K₂CO₃), phenol (ArOH) | 5-Aryloxy-2-propoxybenzonitrile |

| C-S | Ullmann Thioether Synthesis | Cu catalyst (e.g., CuI), base, thiol (ArSH) | 5-(Arylthio)-2-propoxybenzonitrile |

Grignard and Hiyama Cross-Coupling

Grignard Reagent Formation: The bromine atom of this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-cyano-3-propoxyphenylmagnesium bromide. adichemistry.commnstate.edu This organometallic intermediate is a potent nucleophile and a strong base. mnstate.edulibretexts.org However, the presence of the nitrile group can complicate this reaction, as Grignard reagents are known to react with nitriles. Performing the reaction at low temperatures can help to form the Grignard reagent while minimizing side reactions. cmu.edu Once formed, it can be used in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. wisc.edu

Hiyama Cross-Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org this compound can serve as the organic halide partner in this reaction. The reaction requires activation of the organosilane, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgwikipedia.org This method is valued for the low toxicity and stability of the organosilicon reagents. organic-chemistry.org A variety of organosilanes can be used, allowing for the introduction of aryl, alkenyl, or alkyl groups at the 5-position of the benzonitrile ring. wikipedia.orgmdpi.com

| Reaction | Key Reagents | Intermediate/Product |

| Grignard Reaction | Mg, anhydrous ether | 4-Cyano-3-propoxyphenylmagnesium bromide |

| Hiyama Coupling | Organosilane (R-SiR'₃), Pd catalyst, F⁻ or base | 5-Aryl/alkenyl/alkyl-2-propoxybenzonitrile |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic properties of the ring. A classic SNAr mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.commasterorganicchemistry.com

This mechanism is strongly favored when potent electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the strongly electron-withdrawing nitrile group (-CN) is located meta to the bromine leaving group. The propoxy group (-OPr) is an electron-donating group. Because there is no ortho or para EWG to stabilize the intermediate, the bromine atom at the 5-position is not activated towards the standard addition-elimination SNAr mechanism. Consequently, direct displacement of the bromide by common nucleophiles under typical SNAr conditions is expected to be inefficient. wikipedia.orgdalalinstitute.com Alternative mechanisms, such as those involving benzyne intermediates generated under very strong basic conditions, might be possible but are generally less common for such substrates. chemistrysteps.comyoutube.com

Reactivity of the Propoxy Group

The propoxy ether linkage offers opportunities for cleavage or modification, providing another handle for synthetic diversification.

Ether Cleavage Reactions

Aryl ethers are generally stable but can be cleaved under strongly acidic conditions. libretexts.orgfiveable.me The reaction of this compound with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) will protonate the ether oxygen, making the alkyl group susceptible to nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com

The cleavage of the propyl-oxygen bond likely proceeds via an SN2 mechanism, as a primary carbocation is unstable. The bromide or iodide ion will attack the terminal carbon of the propyl group, leading to the formation of 5-bromo-2-hydroxybenzonitrile (a phenol) and 1-bromopropane or 1-iodopropane. libretexts.org

A powerful reagent for cleaving aryl alkyl ethers is the Lewis acid boron tribromide (BBr₃). nih.govnih.gov The reaction involves the formation of an adduct between the ether oxygen and the Lewis acidic boron center, followed by nucleophilic attack of a bromide ion on the alkyl group. core.ac.ukpearson.comresearchgate.net This method is often effective at lower temperatures than hydrohalic acids.

| Reagent | Mechanism | Products |

| HBr or HI (excess) | SN2 | 5-Bromo-2-hydroxybenzonitrile and 1-bromopropane or 1-iodopropane |

| BBr₃, then H₂O | Lewis acid-assisted SN2 | 5-Bromo-2-hydroxybenzonitrile and 1-bromopropane |

Modifications of the Alkyl Chain

Direct synthetic modification of the propyl chain without cleaving the ether bond can be challenging. However, certain biological or biomimetic reactions can achieve this. For instance, metabolic processes in biological systems, often mediated by cytochrome P450 enzymes, can lead to the hydroxylation of alkyl chains or O-dealkylation. nih.govdoaj.org While not a standard synthetic laboratory procedure, such transformations highlight the potential for functionalization at the alkyl chain. In a synthetic context, radical-based reactions could potentially be employed to introduce functionality, although selectivity might be an issue.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The regiochemical outcome of such a reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. organicchemistrytutor.comyoutube.com

In this compound, the ring possesses three substituents with competing directing effects:

Propoxy group (-OPr): An activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5). It is a strong activator due to the resonance donation of the oxygen's lone pairs.

Nitrile group (-CN): A deactivating group that directs incoming electrophiles to the meta position (C4 and C6). It is a strong deactivator due to its powerful inductive and resonance electron-withdrawing effects.

Bromo group (-Br): A deactivating group that directs incoming electrophiles to the ortho and para positions (C4 and C6). It deactivates via induction but directs via resonance.

Attack at C3: This position is ortho to the strongly activating propoxy group and meta to the bromo group. This position is electronically favored by the propoxy group.

Attack at C4: This position is meta to the activating propoxy group but ortho to the bromo director and meta to the nitrile director.

Attack at C6: This position is para to the bromo group, ortho to the deactivating nitrile group, and meta to the activating propoxy group.

Considering these factors, the C3 position is the most likely site for electrophilic attack due to being ortho to the strongly activating propoxy group, which generally overrides the directing effects of the deactivating groups. unizin.org Steric hindrance from the adjacent propoxy group might slightly disfavor this position compared to an unsubstituted phenol ether, but the electronic activation is paramount.

| Substituent | Type | Directing Effect |

| -OPr (Propoxy) | Activating | Ortho, Para |

| -CN (Nitrile) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

| Predicted Major Substitution Site: C3 |

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Propoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. For 5-Bromo-2-propoxybenzonitrile, methods like Density Functional Theory (DFT) would be particularly well-suited, offering a balance between computational cost and accuracy. nih.gov The selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical first step in obtaining reliable theoretical data. nih.govnih.gov

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would reveal how electrons are distributed within the molecule, which is fundamental to its stability and reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Molecular orbital analysis for a related compound, 5-Bromo-2-methoxybenzonitrile, has shown that the HOMO is typically localized over the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is distributed over the cyanophenyl moiety. orientjchem.org A similar distribution would be anticipated for this compound, with the propoxy group contributing to the electron density of the aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds based on DFT calculations.

Conformational Analysis and Energy Minima

The presence of a flexible propoxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis is a computational procedure used to identify the stable geometries (conformers) of a molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds (in this case, the C-O and C-C bonds of the propoxy group) and calculating the potential energy at each step.

The results of a conformational analysis are often visualized as a potential energy surface, where the energy minima correspond to the stable conformers. The global minimum represents the most stable conformation of the molecule. For this compound, it is expected that the most stable conformer would have the propoxy group oriented in a way that minimizes steric hindrance with the adjacent cyano group and the benzene ring. The relative energies of other, higher-energy conformers would also be determined, providing insight into the molecule's flexibility and the population of each conformer at a given temperature.

Reaction Mechanism Studies (Transition State Theory)

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand the rates of chemical reactions. wikipedia.org Computationally, TST can be applied to study hypothetical reactions involving this compound. This involves identifying the transition state structure, which is a saddle point on the potential energy surface that connects the reactants and products. wikipedia.org

For instance, a computational study could investigate the mechanism of a nucleophilic aromatic substitution reaction on this compound. The calculations would involve locating the structures of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy, a key determinant of the reaction rate. By mapping out the entire reaction pathway, researchers can gain a detailed understanding of the reaction mechanism at the molecular level.

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating the spectra of this compound, a direct comparison with experimental data can be made, which aids in the confirmation of the molecular structure and the assignment of spectral features.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. esisresearch.org

The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These theoretical values are then referenced to a standard (e.g., tetramethylsilane) to obtain the chemical shifts. Such calculations can help in assigning the peaks in an experimental NMR spectrum and can also be used to distinguish between different isomers or conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.8 | 115 - 140 |

| O-CH₂ | 3.9 - 4.2 | 70 - 75 |

| CH₂ | 1.7 - 2.0 | 20 - 25 |

| CH₃ | 0.9 - 1.2 | 10 - 15 |

| C-Br | - | 110 - 120 |

| C-CN | - | 110 - 120 |

| C-O | - | 155 - 165 |

Note: These are representative chemical shift ranges based on calculations for analogous structures.

Anharmonic Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. While harmonic frequency calculations are a standard output of geometry optimization, they often deviate from experimental values due to the neglect of anharmonicity. nih.govresearchgate.net Anharmonic vibrational frequency calculations provide a more accurate prediction of the IR and Raman spectra by accounting for the non-quadratic nature of the potential energy surface. sns.it

These calculations can predict the frequencies and intensities of the fundamental vibrational modes, as well as overtones and combination bands. researchgate.net The calculated spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-Br stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations. A detailed analysis of these modes can provide valuable information about the molecular structure and bonding. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxybenzonitrile |

| 5-Bromo-2-hydroxybenzaldehyde |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of a chemical compound based on its molecular structure. These models are built by establishing a mathematical relationship between the chemical structure and a particular property of interest. For this compound, QSPR models could theoretically predict a range of physicochemical properties, which would be invaluable for various scientific and industrial applications.

Despite the potential utility of QSPR in characterizing this compound, there is no specific QSPR modeling data available in the reviewed scientific literature for this compound. The development of such models would require a dataset of related molecules and their experimentally determined properties to establish a statistically significant correlation.

Table 1: Predicted Physicochemical Properties of this compound via QSPR Modeling

| Property | Predicted Value | QSPR Model Used |

| Boiling Point (°C) | Data not available | - |

| Melting Point (°C) | Data not available | - |

| Water Solubility (logS) | Data not available | - |

| LogP | Data not available | - |

| Molar Refractivity | Data not available | - |

This table is intended to display predicted data from QSPR models. As no specific studies for this compound were found, the table reflects the absence of this information.

Molecular Dynamics Simulations for Dynamic Behavior

A thorough search of scientific databases and literature indicates that no specific molecular dynamics simulation studies have been published for this compound. Such a study would offer deep insights into its behavior at an atomic level, which is crucial for applications in materials science and drug discovery.

Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound

| Simulation Parameter | Value/Description |

| Force Field | Data not available |

| Solvent Model | Data not available |

| Simulation Time (ns) | Data not available |

| Temperature (K) | Data not available |

| Pressure (bar) | Data not available |

| Key Findings | No simulation studies have been reported. |

This table is designed to summarize the parameters and findings of molecular dynamics simulations. The lack of available data for this compound is noted.

Strategic Applications of 5 Bromo 2 Propoxybenzonitrile in Complex Chemical Synthesis

Design and Synthesis of Novel Benzonitrile (B105546) Derivatives

The presence of a bromine atom on the aromatic ring of 5-Bromo-2-propoxybenzonitrile makes it an ideal substrate for various cross-coupling reactions, enabling the synthesis of a diverse array of novel benzonitrile derivatives. Palladium-catalyzed cross-coupling reactions, in particular, are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications in this context is the palladium-catalyzed cyanation reaction. This method allows for the introduction of a cyano group at the position of the bromine atom, potentially leading to dicyanobenzonitrile derivatives. While specific studies on this compound are not extensively documented, the general principles of palladium-catalyzed cyanation of aryl bromides are well-established. Catalytic systems often employ a palladium source, such as palladium(II) acetate (B1210297) or a palladium-phosphine complex, and a cyanide source, like potassium ferrocyanide.

These reactions can be optimized to achieve high yields and selectivity. The resulting substituted benzonitriles can serve as intermediates in the synthesis of a variety of functional molecules, including pharmaceuticals and dyes. The propoxy and existing nitrile groups can influence the reactivity of the molecule and the properties of the final products.

Table 1: Potential Palladium-Catalyzed Reactions for Derivatization of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., toluene/water) | 5-Aryl-2-propoxybenzonitrile |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base (e.g., Et₃N), solvent (e.g., DMF) | 5-Alkenyl-2-propoxybenzonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), solvent (e.g., THF) | 5-Alkynyl-2-propoxybenzonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., toluene) | 5-Amino-2-propoxybenzonitrile derivative |

This table presents potential reactions based on established methodologies for aryl bromides and is for illustrative purposes as direct research on this compound is limited.

Building Block in Heterocyclic Compound Synthesis

The reactive nature of the functional groups in this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The nitrile group can undergo cyclization reactions, while the bromo and propoxy groups can be modified to facilitate the formation of fused ring systems.

A study on a closely related compound, 5-bromo-2-(3-methyl-2-butenyloxy)benzylidenemalonic acid dimethyl ester, demonstrated its utility in intramolecular reactions to form chroman derivatives. This suggests that the bromo-alkoxy-benzonitrile scaffold can be a precursor to oxygen-containing heterocycles. The synthesis of various benzofuran-based heterocycles from brominated precursors has also been reported, highlighting the potential of bromo-aromatic compounds in this area of synthesis.

Precursor for Advanced Organic Materials (e.g., Polymers, Liquid Crystals)

The rigid aromatic core of this compound, combined with its potential for functionalization, makes it an interesting candidate as a precursor for advanced organic materials.

Polymers: While direct polymerization of this compound has not been reported, it could potentially serve as a monomer or a building block for functional polymers. For example, after conversion of the nitrile group to other functionalities like an amine or a carboxylic acid, it could be incorporated into polyesters, polyamides, or other polymer backbones. The bromine atom could also be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain.

Liquid Crystals: The elongated, rigid structure of certain derivatives of this compound could impart liquid crystalline properties. The presence of a polar nitrile group and a flexible propoxy chain are features often found in liquid crystal molecules. Research on azo-based liquid crystals has shown that molecules with lateral bromo and terminal alkoxy groups can exhibit mesomorphic behavior. By incorporating this compound into larger molecular structures, such as those containing mesogenic units like biphenyls or stilbenes, it is plausible to design novel liquid crystalline materials. The design of such molecules often involves creating a balance between the rigid core and flexible side chains to control the temperature range of the liquid crystal phases.

Intermediate in Agrochemical Research

Benzonitrile derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. The specific substitution pattern of this compound could be advantageous in the development of new active ingredients. The bromo and propoxy groups can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters for its efficacy and environmental fate.

Although specific examples of agrochemicals derived directly from this compound are not publicly documented, the general importance of substituted benzonitriles in this field is well-established. For example, brominated aromatic compounds are common precursors in the synthesis of various pesticides. The synthetic routes to these agrochemicals often involve the modification of the functional groups present on the benzonitrile ring to achieve the desired biological activity.

Methodology for Structure-Activity Relationship (SAR) Studies in Chemical Biology

In the field of chemical biology and drug discovery, the systematic modification of a lead compound to understand its structure-activity relationship (SAR) is a crucial process. This compound can serve as a valuable scaffold for such studies. The three distinct functional groups offer opportunities for a wide range of chemical modifications.

For instance, the bromine atom can be replaced with a variety of other groups using cross-coupling reactions, allowing for the exploration of the effect of different substituents at the 5-position on biological activity. The propoxy group can be varied by using different alkyl halides in the synthesis of the starting material, enabling the study of the impact of the alkoxy chain length and branching. The nitrile group can also be converted to other functional groups, such as amides, tetrazoles, or carboxylic acids, to probe their role in binding to a biological target.

This systematic approach allows researchers to build a detailed understanding of the molecular features required for a desired biological effect, guiding the design of more potent and selective therapeutic agents. While specific SAR studies centered on this compound are not widely published, the principles of using such multifunctional scaffolds are a cornerstone of medicinal chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Potassium ferrocyanide |

| 5-Aryl-2-propoxybenzonitrile |

| 5-Alkenyl-2-propoxybenzonitrile |

| 5-Alkynyl-2-propoxybenzonitrile |

| 5-Amino-2-propoxybenzonitrile |

| Quinazolinones |

| Benzimidazoles |

| 5-bromo-2-(3-methyl-2-butenyloxy)benzylidenemalonic acid dimethyl ester |

| Chroman |

| Benzofuran |

| Polyesters |

| Polyamides |

| Biphenyls |

| Stilbenes |

| Amides |

| Tetrazoles |

Analytical Chemistry Techniques for Research Purity and Yield Determination

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. ijprs.com This separation is crucial for isolating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used extensively for the purity assessment and quantification of non-volatile compounds like 5-Bromo-2-propoxybenzonitrile. preprints.orgwjmpr.com In a typical research application, a reverse-phase HPLC method is developed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase. chromatographyonline.combasicmedicalkey.com

The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. preprints.org The primary peak corresponds to this compound, and its area is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Quantitative analysis, to determine the exact concentration of the compound in a sample, is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. basicmedicalkey.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | The solvent system that carries the sample through the column. wjmpr.com |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Detector | UV Spectrophotometer at 254 nm | Detects aromatic compounds like this compound. |

| Injection Volume | 10 µL | A small, precise volume of the sample solution. |

| Column Temp. | 30 °C | Maintains a stable environment to prevent fluctuations in retention time. |

Gas Chromatography (GC) for Volatile Impurities and Reaction Monitoring

Gas Chromatography (GC) is the preferred method for separating and analyzing volatile compounds that may be present as impurities in a sample of this compound. These impurities often include residual solvents from the synthesis and purification steps, such as isopropanol, toluene, or ethyl acetate (B1210297). The technique is also valuable for monitoring the progress of certain chemical reactions, particularly if the reactants or products are sufficiently volatile.

In a GC analysis, the sample is vaporized and introduced into a column with a carrier gas (e.g., helium or nitrogen). ijpsr.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. A common detector for this purpose is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds.

Table 2: Representative GC Parameters for Residual Solvent Analysis in this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID | A common, robust column suitable for separating a wide range of volatile organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas to move the sample through the column. |

| Oven Program | Initial 40°C for 5 min, ramp to 250°C at 10°C/min | A temperature gradient to effectively separate solvents with different boiling points. bibliotekanauki.pl |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) at 280 °C | Provides high sensitivity for detecting trace amounts of organic solvents. |

| Injection Mode | Split (e.g., 50:1) | Allows for the analysis of small sample amounts without overloading the column. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. nih.govresearchgate.net It is invaluable in a research laboratory to quickly determine if starting materials are being consumed and if the desired product is being formed. youtube.com

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate. cutm.ac.in By observing the disappearance of the starting material spots and the appearance of a new product spot over time, a researcher can decide when the reaction is complete. youtube.com The Retention Factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is used to identify the components.

Table 3: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Polarity | Expected Rf Value (Hexane/Ethyl Acetate 4:1) | Observation |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzonitrile (Starting Material) | More Polar | ~0.3 | Spot diminishes as the reaction progresses. |

| This compound (Product) | Less Polar | ~0.6 | Spot appears and intensifies as the reaction progresses. |

| Reaction Mixture | Mixture | Spots at ~0.3 and ~0.6 | The relative intensity of the spots indicates the conversion rate. |

Gravimetric Analysis for Product Yield Determination

Gravimetric analysis is a fundamental quantitative method used to determine the amount of a substance by weighing. In the context of synthesizing this compound, it is the primary technique for calculating the actual yield of the product. After the reaction is complete, the crude product is isolated from the reaction mixture through processes like extraction, precipitation, or crystallization. It is then thoroughly dried to remove any residual solvents or moisture. The final, pure solid product is weighed on an analytical balance. This measured mass (the actual yield) is then compared to the theoretical yield (the maximum amount of product that could be formed from the starting materials) to calculate the percent yield of the reaction.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive technique that provides the mass percentages of the individual elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, this analysis is used to experimentally validate its empirical formula, C₁₀H₁₀BrNO. A highly purified sample is combusted under controlled conditions, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured. collegeboard.org The bromine content is typically determined by other methods, such as titration after combustion. The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₀BrNO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 50.06% |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 4.20% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.29% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.84% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.67% |

| Total | | | 240.10 | 100.00% |

Method Validation for Research Applications

For research applications that require high levels of confidence in the analytical data, such as those intended for publication or patent filing, the analytical methods themselves must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijprs.com Key parameters are assessed to ensure the method is reliable, reproducible, and accurate.

Table 5: Key Parameters for Analytical Method Validation